molecular formula C18H25N3O5 B1216229 Carocainide CAS No. 66203-00-7

Carocainide

Cat. No. B1216229
CAS RN: 66203-00-7
M. Wt: 363.4 g/mol
InChI Key: BWMMRMDCODVQBX-UHFFFAOYSA-N
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Description

Carocainide is a tertiary amine used as a local anesthetic . It is a white, crystalline, odorless powder soluble in water, but very resistant to both acid and alkaline hydrolysis .


Synthesis Analysis

Carbodiimides, a unique class of heterocumulene compounds, have drawn increasing attention from chemists in recent years due to their usefulness in modern organic chemistry, especially in the synthesis of N-heterocycles . An I2/CHP-mediated cross-coupling reaction of isocyanides with readily accessible amines gives carbodiimides in good yields .


Molecular Structure Analysis

Carocainide has a chemical formula of C18H25N3O5, an exact mass of 363.18, and a molecular weight of 363.410 . It is a white or buff-colored crystalline solid, freely soluble in aqueous solutions of mineral acids, but practically insoluble in water .


Chemical Reactions Analysis

Carbodiimides display distinctive chemical properties. They have drawn increasing attention from chemists in recent years and have become exceedingly useful compounds in modern organic chemistry, especially in the synthesis of N-heterocycles .


Physical And Chemical Properties Analysis

Carocainide is a white, crystalline, odorless powder soluble in water, but very resistant to both acid and alkaline hydrolysis . It has a chemical formula of C18H25N3O5, an exact mass of 363.18, and a molecular weight of 363.410 .

Scientific Research Applications

1. Neuropathic Pain Relief

Carocainide, along with other local anesthetics such as lidocaine, mexiletine, and tocainide, has been studied for its effectiveness in relieving neuropathic pain. Research shows that these drugs, when administered orally or parenterally, can have a significant analgesic effect. Clinical trials have indicated that systemic local anesthetics like Carocainide are safe and can be more effective than placebo, and as effective as other analgesics in controlled trials for neuropathic pain (Challapalli, Tremont-Lukats, McNicol, Lau, & Carr, 2005).

2. Antiarrhythmic Properties

Carocainide, as a class I cardiac antiarrhythmic drug, shares similarities with drugs like lidocaine and mexiletine in its role in therapy for cardiac arrhythmias. These drugs operate through use-dependent block, affecting sodium current (I(Na)) in cardiac cells. This mechanism is crucial for their effectiveness as antiarrhythmic agents. Studies exploring the molecular conformations of these sodium channels have enhanced our understanding of their action and potential therapeutic applications (Sheets, Fozzard, Lipkind, & Hanck, 2010).

3. Molecular Determinants in Na+ Channel Block

In-depth studies on the molecular level have been conducted to understand how drugs like Carocainide and its analogs interact with cardiac Na+ channels. These studies reveal differences in the ionization and structural features of these drugs, which dictate their effectiveness in blocking Na+ channels. Such research is critical in developing drugs with better efficacy and safety profiles (Liu, Atkins, & Kass, 2003).

4. Research on Analogues of Carocainide

Investigations into analogues of Carocainide, such as Flecainide and Lidocaine, have provided insights into their pharmacological profiles and effectiveness. These studies help in the development of novel analogues with potentially better toxicity profiles and increased patient satisfaction (Challapalli, Tremont-Lukats, McNicol, Lau, & Carr, 2019).

properties

IUPAC Name

1-[4,7-dimethoxy-6-(2-pyrrolidin-1-ylethoxy)-1-benzofuran-5-yl]-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5/c1-19-18(22)20-13-14(23-2)12-6-10-25-15(12)17(24-3)16(13)26-11-9-21-7-4-5-8-21/h6,10H,4-5,7-9,11H2,1-3H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMMRMDCODVQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=C(C2=C(C(=C1OCCN3CCCC3)OC)OC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00216381
Record name Carocainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carocainide

CAS RN

66203-00-7
Record name N-[4,7-Dimethoxy-6-[2-(1-pyrrolidinyl)ethoxy]-5-benzofuranyl]-N′-methylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66203-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carocainide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066203007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carocainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carocainide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.193
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAROCAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T643E80J9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
V Rovei, MS Benedetti, C Daniel, A Moulin, A Donath - Xenobiotica, 1985 - Taylor & Francis
… Carocainide is efficiently absorbed in the rat and the dog … and the metabolism of carocainide in man, following 100 mg … carocainide is well absorbed after oral administration and is …
Number of citations: 3 www.tandfonline.com
F Huerta, R Santamaria, B Pourrias - Archives internationales de …, 1984 - europepmc.org
… Intravenous administration of 5 mg/kg body weight of carocainide … of 1000 msec, perfusion of carocainide at the concentration of 1.25 … These results suggest that carocainide depresses …
Number of citations: 5 europepmc.org
B Pourrias, F Huerta, R Santamaria - Archives Internationales de …, 1983 - europepmc.org
Administered by intravenous or oral route, carocainide, MD770207, abolished experimental ventricular arrhythmias in anaesthetized and conscious dogs. Slow rate intravenous infusion …
Number of citations: 5 europepmc.org
F Huerta, B Pourrias - Archives internationales de …, 1984 - europepmc.org
… The benzofuran derivative carocainide is a new class I antiarrhythmic drug which has been … Our results suggest that carocainide could be a safe and effective drug for the treatment of …
Number of citations: 4 europepmc.org
P Bach, G Steinbeck - Journal of cardiovascular pharmacology, 1988 - europepmc.org
Electrophysiologic and antiarrhythmic effects of the new benzofurane derivative carocainide given intravenously have been studied in normal patients (Group I) and in patients with …
Number of citations: 1 europepmc.org
J Muramoto, N Hotokebuchi, K Nishi - Archives internationales de …, 1991 - europepmc.org
The effect of carocainide, a new benzofuran derivative showing an antiarrhythmic action in animal models, on transmembrane potentials was examined in isolated ventricular papillary …
Number of citations: 4 europepmc.org
B Pourrias, R Santamaria - Archives internationales de …, 1983 - europepmc.org
Carocainide is a new benzofuran derivative showing … Carocainide increases the ratio of the effective refractory period … Carocainide also increases the conduction time at the …
Number of citations: 4 europepmc.org
F Zannad, E Aliot, N Baille… - Archives des Maladies du …, 1986 - europepmc.org
… during the 40 minutes after injection of carocainide. Five other patients with reciprocating … interrupted by the carocainide injection. We conclude that carocainide acts mainly on atrio-…
Number of citations: 3 europepmc.org
JF Ancher - Drugs of the Future, 1984 - hero.epa.gov
Carocainide Hydrochloride | Health & Environmental Research Online (HERO) | US EPA … Carocainide Hydrochloride …
Number of citations: 0 hero.epa.gov
R Mannhold, G Cruciani, K Dross, R Rekker - Journal of computer-aided …, 1998 - Springer
… Carocainide dominated the third component of the initial PCA due to its anomalous ASCLOGP value. Disopyramide and indecainide contain aliphatic carbonamide moieties, obviously …
Number of citations: 78 link.springer.com

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